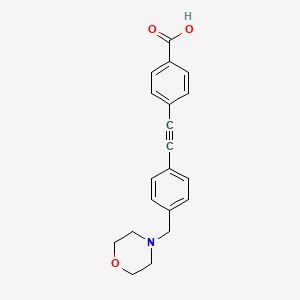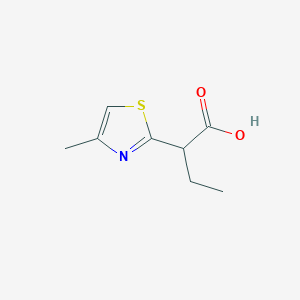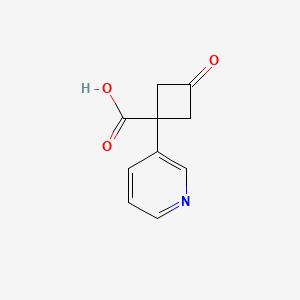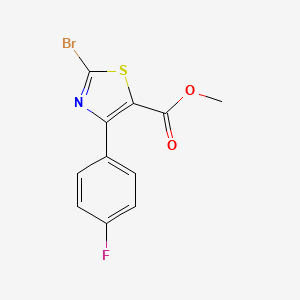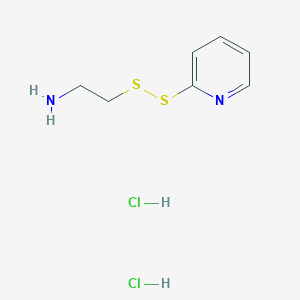
S-(2-Pyridylthio)cysteaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Pyridylthio)cysteaminedihydrochloride is a chemical compound with the molecular formula C7H11ClN2S2. This compound is primarily used as a cleavable cross-linking reagent in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Pyridylthio)cysteaminedihydrochloride involves the reaction of 2-mercaptoethylamine with 2,2’-dipyridyl disulfide. The reaction typically occurs in an inert atmosphere at room temperature . The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
S-(2-Pyridylthio)cysteaminedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: It can be reduced to break disulfide bonds.
Substitution: The compound can participate in substitution reactions where the pyridylthio group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide (H2O2). The reactions typically occur under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield disulfide-linked products, while reduction reactions yield free thiol groups .
Scientific Research Applications
S-(2-Pyridylthio)cysteaminedihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of S-(2-Pyridylthio)cysteaminedihydrochloride involves the formation and cleavage of disulfide bonds. The compound can form reversible disulfide bonds with thiol groups in proteins and other molecules. This property makes it useful for studying dynamic biological processes and creating cleavable drug conjugates .
Comparison with Similar Compounds
Similar Compounds
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Another cleavable cross-linking reagent used in similar applications.
Dithiobis(succinimidyl propionate) (DSP): A disulfide-containing cross-linker used for reversible protein conjugation.
Uniqueness
S-(2-Pyridylthio)cysteaminedihydrochloride is unique due to its specific structure, which allows for the formation of stable yet cleavable disulfide bonds. This property makes it particularly useful in applications requiring reversible modifications .
Properties
Molecular Formula |
C7H12Cl2N2S2 |
|---|---|
Molecular Weight |
259.2 g/mol |
IUPAC Name |
2-(pyridin-2-yldisulfanyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H10N2S2.2ClH/c8-4-6-10-11-7-3-1-2-5-9-7;;/h1-3,5H,4,6,8H2;2*1H |
InChI Key |
LPBVKKCECPZCPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


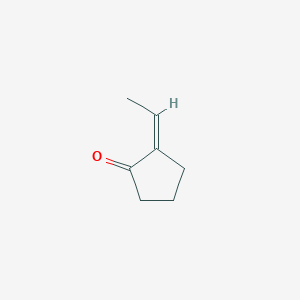
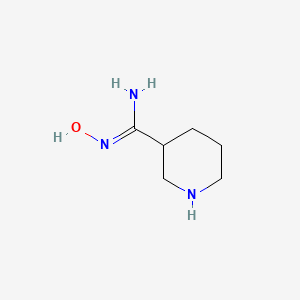
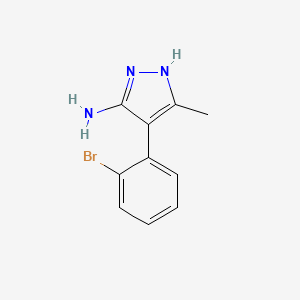
![2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13077538.png)
![1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13077544.png)
